4-Chloro-5-iodopyrimidine
Overview
Description
4-Chloro-5-iodopyrimidine is a heterocyclic organic compound with the molecular formula C₄H₂ClIN₂. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-5-iodopyrimidine are Macrophage migration inhibitory factor (MIF) and its homolog MIF2 . These proteins play key roles in cell growth and immune responses . Dysregulation of MIF and MIF2 expression is associated with cancers and neurodegenerative diseases .
Mode of Action
This compound interacts with MIF and MIF2, enabling the visualization of the translocation of MIF2 from the cytoplasm to the nucleus upon methylnitronitrosoguanidine stimulation of HeLa cells .
Result of Action
The action of this compound results in the nuclear translocation of MIF2 and the identification of nuclease activity for MIF2 on human genomic DNA . This suggests that the compound may have a role in modulating gene expression and potentially influencing cell growth and immune responses.
Biochemical Analysis
Biochemical Properties
4-Chloro-5-iodopyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as macrophage migration inhibitory factor (MIF) and its homolog D-dopachrome tautomerase (MIF2). These interactions are crucial as MIF and MIF2 are involved in cell growth and immune responses . The compound’s ability to selectively label these enzymes suggests its potential as a biochemical probe for studying enzyme activity and regulation.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to facilitate the translocation of MIF2 from the cytoplasm to the nucleus in HeLa cells upon stimulation . This translocation is associated with changes in gene expression and nuclease activity, highlighting the compound’s impact on cellular dynamics and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a potent inhibitor, selectively labeling MIF and MIF2 in cell lysates . This labeling enables the visualization of these proteins’ localization and activity within cells. The compound’s ability to inhibit enzyme activity and alter gene expression underscores its potential as a tool for biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound is stable under specific storage conditions, such as being kept in a freezer at low temperatures . Long-term studies have shown that it maintains its biochemical activity, making it a reliable reagent for extended research applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively labels target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity. It is part of the pyrimidine synthesis pathway, which is essential for the production of nucleotides and nucleic acids . The compound’s interactions with metabolic enzymes influence metabolic flux and metabolite levels, contributing to its overall biochemical effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is vital for elucidating the compound’s cellular effects and optimizing its use in biochemical research.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization influences its interactions with biomolecules and its overall biochemical activity, making it a valuable tool for studying cellular processes at the subcellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Chloro-5-iodopyrimidine can be synthesized through various methods. One common approach involves the iodination of 4-chloropyrimidine. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions. Another method involves the chlorination of 5-iodopyrimidine using reagents like thionyl chloride or phosphorus oxychloride .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale iodination or chlorination reactions. These processes are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-5-iodopyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine or iodine atom can be replaced by a nucleophile in the presence of a suitable base or nucleophilic reagent.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Coupling Reactions: Palladium catalysts, such as palladium acetate or palladium chloride, are often used along with ligands like triphenylphosphine.
Major Products:
Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
4-Chloro-5-iodopyrimidine has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Chloro-5-iodopyrimidine can be compared with other halogenated pyrimidines, such as:
- 4-Chloro-5-bromopyrimidine
- 4-Chloro-5-fluoropyrimidine
- 4-Chloro-5-iodopyridine
Uniqueness: The presence of both chlorine and iodine atoms in this compound provides unique reactivity, making it a versatile intermediate in organic synthesis. Its ability to undergo various substitution and coupling reactions distinguishes it from other halogenated pyrimidines .
Properties
IUPAC Name |
4-chloro-5-iodopyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClIN2/c5-4-3(6)1-7-2-8-4/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWOQXBVRYUITN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC=N1)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70459485 | |
Record name | 4-Chloro-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63558-65-6 | |
Record name | 4-Chloro-5-iodopyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70459485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-5-iodopyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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